2-METHYL-N-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}BENZAMIDE
Overview
Description
2-METHYL-N-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in scientific research and industrial applications due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methylbenzoic acid with 3-aminopropylamine to form an amide bond. This reaction is usually carried out under acidic conditions to facilitate the formation of the amide linkage .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to speed up the reaction and improve yield. For example, the use of palladium-catalyzed coupling reactions can be employed to synthesize this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-METHYL-N-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}BENZAMIDE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-METHYL-N-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}BENZAMIDE involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-(1-METHYL-3-PHENYL-PROPYL)-BENZAMIDE: Similar in structure but with different substituents, leading to variations in reactivity and applications.
N-(3-METHYLPHENYL)-3-METHYL-BENZAMIDE: Another related compound with distinct chemical properties.
Uniqueness
2-METHYL-N-{3-[(2-METHYLPHENYL)FORMAMIDO]PROPYL}BENZAMIDE is unique due to its specific arrangement of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in certain chemical and biological applications .
Properties
IUPAC Name |
2-methyl-N-[3-[(2-methylbenzoyl)amino]propyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14-8-3-5-10-16(14)18(22)20-12-7-13-21-19(23)17-11-6-4-9-15(17)2/h3-6,8-11H,7,12-13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPBQXTPWNDBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCNC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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